N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiazole ring fused with a pyridine ring and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Cinnamamide Moiety Addition: The final step involves the formation of the cinnamamide moiety, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Material Science: The compound is explored for its use in the development of organic semiconductors and corrosion inhibitors.
Biology: It is investigated for its role in modulating biological pathways and its potential as a bioactive molecule.
Industry: The compound is used in the synthesis of various industrial chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine: This compound also features a thiazole and pyridine ring but differs in its pyrimidine moiety.
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a cinnamamide moiety.
Uniqueness
N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is unique due to its specific combination of a thiazole ring, pyridine ring, and cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKRHWFGXHGNE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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